1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluorophenylhydrazine with 2-cyanopyridine in the presence of a base, followed by cyclization to form the desired pyrazolo[3,4-b]pyridine ring system. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also have a fused heterocyclic ring system and are studied for their medicinal properties.
Uniqueness
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern and its potential as a selective kinase inhibitor. Its fluorophenyl group contributes to its distinct electronic properties and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H8FN3O |
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Molecular Weight |
229.21 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H8FN3O/c13-9-2-4-10(5-3-9)16-12-8(7-14-16)1-6-11(17)15-12/h1-7H,(H,15,17) |
InChI Key |
QZSCSNULIAACKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=CC(=O)N3)C=N2)F |
Origin of Product |
United States |
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